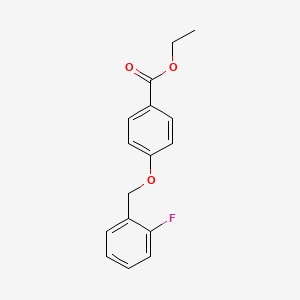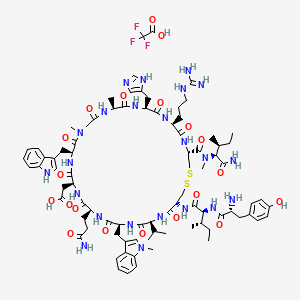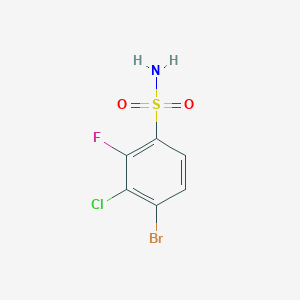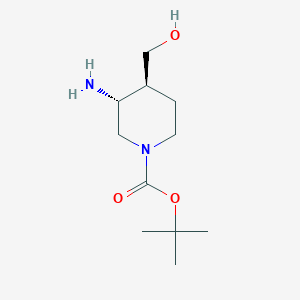![molecular formula C16H22FNO3 B12994524 tert-Butyl (R)-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B12994524.png)
tert-Butyl (R)-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, a fluorine atom, and a hydroxy group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The intermediate is then subjected to further reactions to introduce the fluorine and hydroxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts such as palladium may be employed to facilitate specific steps in the reaction sequence .
Analyse Des Réactions Chimiques
Types of Reactions::
- Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
- Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
- Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
- Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
- Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution: Nucleophiles such as amines or thiols in the presence of a base.
- Oxidation: Formation of a ketone or aldehyde.
- Reduction: Regeneration of the hydroxy group.
- Substitution: Formation of substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications. Its carbamate group can inhibit certain enzymes, providing insights into enzyme mechanisms .
Medicine: Its ability to interact with biological targets makes it a candidate for designing enzyme inhibitors or other therapeutic agents .
Industry: In the industrial sector, the compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl ®-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction is crucial in studying enzyme functions and designing inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds::
- tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines .
- tert-Butyl ®-piperidin-3-ylcarbamate: Another carbamate with a piperidine ring, used in organic synthesis .
Uniqueness: The presence of the fluorine and hydroxy groups in tert-Butyl ®-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate makes it more versatile and reactive compared to simpler carbamates. These functional groups allow for a wider range of chemical reactions and applications .
Propriétés
Formule moléculaire |
C16H22FNO3 |
|---|---|
Poids moléculaire |
295.35 g/mol |
Nom IUPAC |
tert-butyl N-[(5R)-1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]carbamate |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-12-7-5-4-6-11-10(12)8-9-13(19)14(11)17/h8-9,12,19H,4-7H2,1-3H3,(H,18,20)/t12-/m1/s1 |
Clé InChI |
USNHCOIUTRHBSZ-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCCCC2=C1C=CC(=C2F)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC2=C1C=CC(=C2F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12994441.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12994450.png)
![tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B12994461.png)



![Methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate](/img/structure/B12994485.png)


![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B12994495.png)
![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12994497.png)


